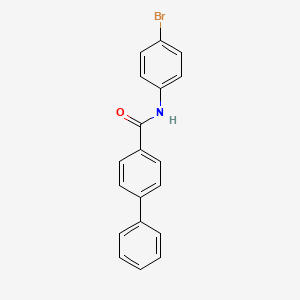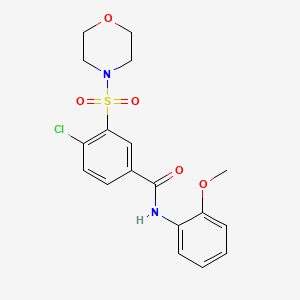![molecular formula C20H21ClN2O6S B3447529 ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3447529.png)
ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate
Übersicht
Beschreibung
Ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is also known as E-64 or trans-epoxysuccinyl-L-leucylamido(4-guanidino)butane and belongs to the class of epoxysuccinyl peptides.
Wirkmechanismus
The mechanism of action of Ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate is through the inhibition of cysteine proteases. It irreversibly binds to the active site of the protease, preventing the protease from cleaving its substrate. This inhibition leads to the accumulation of the protease's substrate, resulting in cellular dysfunction and death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the proteolytic degradation of pro-apoptotic proteins. Additionally, it has been found to reduce inflammation and fibrosis by inhibiting the activity of cathepsins B and L.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate in lab experiments is its potent inhibition of cysteine proteases. This makes it a useful tool for studying the role of cysteine proteases in various cellular processes. However, one of the limitations of using this compound is its irreversible binding to the active site of the protease. This makes it difficult to study the effects of reversible protease inhibition.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate. One direction is the development of more selective inhibitors of cysteine proteases. Another direction is the study of the compound's effects on other cellular processes, such as autophagy and lysosomal function. Additionally, the potential use of this compound as a therapeutic agent for cancer and inflammatory diseases warrants further investigation.
Conclusion:
This compound is a potent inhibitor of cysteine proteases with potential pharmacological applications. Its mechanism of action involves irreversible binding to the active site of the protease, leading to cellular dysfunction and death. This compound has been found to have anti-cancer, anti-inflammatory, and anti-fibrotic properties. While it has limitations in lab experiments, its potent inhibition of cysteine proteases makes it a useful tool for studying the role of these proteases in various cellular processes. Further research is needed to fully understand the potential therapeutic applications of this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate has been extensively studied in scientific research for its potential pharmacological applications. This compound is a potent inhibitor of cysteine proteases, including cathepsins B, H, and L. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and melanoma. Additionally, it has been found to have anti-inflammatory and anti-fibrotic properties.
Eigenschaften
IUPAC Name |
ethyl 4-[(4-chloro-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O6S/c1-2-29-20(25)14-3-6-16(7-4-14)22-19(24)15-5-8-17(21)18(13-15)30(26,27)23-9-11-28-12-10-23/h3-8,13H,2,9-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMFMOFDVKZKCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3447448.png)
![N-(3-chlorophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3447456.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide](/img/structure/B3447474.png)
![3,5-dimethoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3447475.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-bromobenzoic acid](/img/structure/B3447484.png)
![4-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoic acid](/img/structure/B3447498.png)

![3-[(3-{[(2-methoxyphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B3447508.png)
![3-{[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3447513.png)

![N-(3-acetylphenyl)-2-chloro-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B3447535.png)

![3-[(3-{[(3-acetylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3447548.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid](/img/structure/B3447551.png)